NT-Cof

Description

Properties

Molecular Formula |

C32H22N4O6 |

|---|---|

Molecular Weight |

558.5 g/mol |

IUPAC Name |

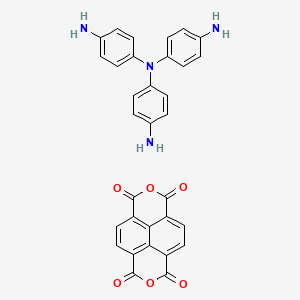

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |

InChI |

InChI=1S/C18H18N4.C14H4O6/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;15-11-5-1-2-6-10-8(14(18)20-12(6)16)4-3-7(9(5)10)13(17)19-11/h1-12H,19-21H2;1-4H |

InChI Key |

RCWDQHNGVUODGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC2=C3C(=CC=C4C3=C1C(=O)OC4=O)C(=O)OC2=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Nt Cof Fabrication

Precursor Selection and Linker Chemistry in NT-COF Synthesis

Specific Condensation Reactions Employed for this compound Formation

The synthesis of this compound typically involves condensation reactions between specific organic monomers. One notable example of this compound synthesis involves the condensation reaction between 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) and tris(4-aminophenyl)amine (B13937) (TAPA). cas.cn This reaction forms imide linkages, resulting in a 2D crystalline porous polyarylimide framework. rsc.org

Another reported this compound, referred to as NDA-TAPA COF, is also synthesized from naphthalene-1,4,5,8-tetracarboxylic dianhydride (NDA) and tris(4-aminophenyl)amine (TAPA), forming imide linkages. rsc.org

Other types of COFs, sharing similar structural features or synthetic approaches, utilize different condensation reactions and monomers. For instance, some COFs are synthesized via the formation of boroxine (B1236090) rings and imine functionalities from monomers like 1,3,5-tris(4-aminophenyl)benzene (B174889) and 4-formylphenylboronic acid. mdpi.com Imine-linked frameworks are commonly synthesized through the condensation of primary amines and aldehydes. mdpi.com Beta-ketoenamine-linked COFs are formed by the condensation of 1,3,5-triformylphloroglucinol and primary amines, followed by tautomerization. mdpi.com

Methodological Refinements for Enhanced Crystallinity and Structural Control in this compound

Achieving high crystallinity and precise structural control is paramount in COF synthesis, as these factors directly influence the material's properties and performance. mdpi.comacs.orgacs.org Methodological refinements in synthesis are employed to optimize these aspects.

Control of Reaction Conditions (e.g., Temperature, Solvent Systems, Catalysis)

The reaction conditions play a critical role in the crystallinity and morphology of COFs. Key parameters include reaction time, temperature, solvent type, and catalyst concentration. mdpi.comacs.orgfrontiersin.org

Solvothermal synthesis is a common method for COF fabrication, typically involving elevated temperatures (often >120 °C) and long reaction times (several days) in sealed tubes. mdpi.comchemrxiv.orgresearchgate.net However, this can limit scalability and requires the use of potentially toxic organic solvents. chemrxiv.orgresearchgate.net The choice of solvent system can significantly impact the morphology and crystalline nature of the resulting polymer. frontiersin.org For example, the use of different solvents like dimethylformamide and dimethylsulfoxide in the synthesis of covalent organic polymers has been shown to lead to different morphologies. frontiersin.org

Catalysis is also crucial, often involving the use of acids like acetic acid to facilitate the reversible condensation reactions necessary for crystallization. acs.orgugent.be The presence of water in the reaction mixture can also influence the reversibility of imine bond formation, aiding in error correction and thus crystallinity. ugent.be

Alternative synthetic methods, such as sonochemical synthesis, have emerged, offering faster reaction times (< 60 minutes) and the possibility of using more environmentally friendly solvent systems like aqueous acetic acid while achieving comparable or better crystallinity and porosity than traditional solvothermal routes. chemrxiv.org

Post-Synthetic Modification Techniques

Exfoliation Methods (e.g., Acid Exfoliation for ethis compound)

Exfoliation is a PSM technique used to delaminate layered 2D COF materials into thinner sheets or nanosheets. researchgate.netrsc.org This process can improve the processability of COF powders, which are typically insoluble and aggregated. researchgate.net

Acid exfoliation is a method employed for delaminating imide-linked COFs, including this compound, to obtain exfoliated this compound (ethis compound). researchgate.netrsc.orgrsc.org This involves treating the bulk this compound powder with an acidic mixture, typically containing a solvent like acetonitrile, tetrahydrofuran, and trifluoroacetic acid. researchgate.net The acid is believed to temporarily protonate the imine linkages, leading to electrostatic repulsion between layers and facilitating exfoliation upon stirring. chemrxiv.org

Functionalization Strategies

Functionalization strategies aim to introduce specific chemical groups or species into the COF framework, thereby tailoring its properties for particular applications. acs.orgresearchgate.netresearchgate.net PSM is a key approach for functionalization, complementing the bottom-up synthesis where functional moieties are embedded directly into the building blocks. acs.orgresearchgate.net

PSM strategies for COFs can involve:

Incorporation of active metal species through coordination chemistry. sci-hub.sersc.orgresearchgate.net

Covalent bond formation between existing pendant groups on the COF framework and incoming molecules. sci-hub.sersc.orgresearchgate.netresearchgate.net

Chemical conversion of the linkages within the COF. sci-hub.sersc.orgresearchgate.net This can include transforming existing linkages, such as converting imine linkages to nitrone linkages for enhanced water adsorption properties. acs.org

Functionalization can also be achieved by utilizing in situ generated COF linkages as active sites or through bonding defect functionalization and guest encapsulation. acs.orgresearchgate.net The choice of functionalization strategy depends on the desired properties and the chemical nature of the COF framework. researchgate.net

Scalability Considerations in this compound Synthesis

The scalability of COF synthesis, including this compound, is a significant factor for their potential industrial implementation and widespread application. mdpi.comresearchgate.netacs.orgresearchgate.net While promising academic results have been achieved, scaling up COF synthesis presents challenges. mdpi.comugent.be

Traditional solvothermal methods, often requiring sealed, pressurized tubes and long reaction times, can be limitations for large-scale production. chemrxiv.orgresearchgate.net The formation of insoluble microcrystalline powders in many synthesis routes also hinders processability and scalability for certain applications like thin film fabrication. researchgate.netresearchgate.netchemrxiv.org

Efforts are being made to develop more scalable and environmentally friendly synthesis methods. acs.orgresearchgate.netacs.org For instance, ambient pressure synthesis strategies utilizing dynamic imine exchange reactions have been explored for the scalable preparation of imine-based COFs, yielding materials with good crystallinity and porosity. researchgate.net Ambient aqueous synthesis methods have also shown promise for the gram-scale synthesis of imine-linked COFs with high crystallinity and surface areas in relatively short reaction times. acs.org Utilizing 2D inorganic materials as catalysts and building blocks in a general synthesis approach has also been reported for the scalable synthesis of COF/inorganic 2D material hybrids. acs.org

Developing continuous flow methods is another approach being investigated to improve the scalability of COF synthesis. nih.gov

Advanced Characterization Techniques in Nt Cof Research

Structural Elucidation Methodologies

The determination of the intricate structures of COFs, including NT-COF, primarily relies on a combination of experimental techniques and computational modeling. Powder X-ray Diffraction (PXRD) is a cornerstone technique, complemented by various electron microscopy and scanning probe microscopy methods that provide insights into morphology and local structure.

Powder X-ray Diffraction (PXRD) for Crystalline Structure Analysis

PXRD is the most widely used technique for analyzing the crystalline structure and crystallinity of COFs. nih.govwikipedia.orgcenmed.comnih.govsuprabank.orgfishersci.comthegoodscentscompany.com The PXRD pattern of a crystalline material exhibits sharp diffraction peaks at specific angles, which correspond to the distances between the repeating layers or units within the crystal lattice. By comparing the experimental PXRD pattern of this compound with simulated patterns based on proposed structural models (derived from the connectivity of the monomers), researchers can confirm the successful formation of the COF framework and determine its stacking arrangement. wikipedia.orgnih.govfishersci.comthegoodscentscompany.com

For instance, studies on PI-NT COF, synthesized from TAPA and NTCDA, have utilized PXRD to confirm its crystalline nature and propose a 2D layered hexagonal topology with AA stacking. wikipedia.org Pawley refinement of the experimental PXRD data against the simulated pattern for the AA stacking model allows for the determination of the unit cell parameters. wikipedia.orgfishersci.comthegoodscentscompany.com

| PI-NT COF Structural Parameters (AA Stacking) wikipedia.org | Value | Unit |

| Unit cell parameter a | 32.2430 | Å |

| Unit cell parameter b | 32.2430 | Å |

| Unit cell parameter c | 4.2758 | Å |

| Alpha (α) | 90 | ° |

| Beta (β) | 90 | ° |

| Gamma (γ) | 120 | ° |

| Rwp (Pawley refinement) | 4.73 | % |

| Rp (Pawley refinement) | 3.47 | % |

PXRD can also be employed to assess the stability of the COF framework by examining changes in the diffraction pattern after exposure to different conditions, such as immersion in solvents. thegoodscentscompany.comfishersci.ca While PXRD is powerful, directly solving the complete crystal structure of COFs solely from powder data can be challenging due to the 1D projection of the diffraction data, especially for high-symmetry structures. nih.govfishersci.com

Electron Microscopy Techniques

Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide valuable visual information about the morphology, size, and structure of this compound particles and films. nih.govcenmed.comnih.govsigmaaldrich.comnih.govlabsolu.cawikipedia.org

HRTEM allows for imaging of the COF structure at a very high resolution, often approaching the atomic scale. nih.govcenmed.comnih.govsigmaaldrich.comnih.govwikipedia.orgnih.gov This technique is instrumental in visualizing the layered nature of 2D COFs and can provide evidence supporting the proposed stacking arrangements. nih.govcenmed.com HRTEM images, sometimes analyzed using Fast Fourier Transform (FFT), can reveal the periodicity and order within the crystalline domains of this compound. nih.gov HRTEM, often coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDX), can also provide elemental composition information at a localized level. cenmed.comnih.govsigmaaldrich.comwikipedia.org Structural elucidation efforts can be significantly aided by the high-resolution structural details obtained from HRTEM. nih.gov

Atomic Force Microscopy (AFM) for Layer Characterization

Atomic Force Microscopy (AFM) is a scanning probe technique that provides high-resolution topographical information about surfaces. nih.govchem960.com For 2D COFs like this compound, especially in their exfoliated or thin film forms, AFM is valuable for characterizing the thickness of individual layers or flakes and assessing surface roughness. nih.govwikipedia.org By obtaining height profiles across COF grains or deposited films, researchers can determine their thickness with nanoscale precision. nih.gov AFM can also be used to study the surface morphology and homogeneity at a very fine scale. chem960.com Beyond topography, advanced AFM modes can probe local mechanical and electrical properties of the COF material. chem960.com AFM can be integrated with other spectroscopic techniques, such as Raman spectroscopy, to provide correlated topographical and chemical information. chem960.com

Spectroscopic Investigations

Spectroscopic techniques play a vital role in confirming the chemical structure, identifying functional groups, and investigating the electronic properties of this compound. nih.govwikipedia.orgfishersci.cacenmed.comsuprabank.orgfishersci.ca

Fourier Transform Infrared (FTIR) spectroscopy is commonly used to confirm the formation of the expected covalent linkages in the COF framework, such as imine or imide bonds, by identifying characteristic vibrational bands. nih.govwikipedia.orgcenmed.comsuprabank.org

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the COF structure. For donor-acceptor type COFs like this compound, UV-Vis spectra can reveal characteristic absorption bands associated with the individual monomer units and, importantly, new bands corresponding to intramolecular charge transfer interactions within the extended framework. nih.govwikipedia.orgfishersci.ca For example, PI-NT COF shows a broad absorption feature in the visible region, peaked around 520 nm, attributed to the formation of a charge transfer complex between the NTCDA and TAPA units. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information. cenmed.comsuprabank.orgfishersci.ca XPS analysis of this compound can confirm the presence of the expected elements from the monomers (e.g., C, N, O) and provide insights into their bonding environments. cenmed.comsuprabank.orgfishersci.ca

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for confirming the chemical structure and assessing the local environment of atoms within the solid COF framework, providing complementary information to PXRD regarding structural regularity. wikipedia.orglabsolu.ca

These spectroscopic methods collectively contribute to a comprehensive understanding of the chemical composition, bonding, and electronic structure of this compound, complementing the structural information obtained from diffraction and microscopy techniques.

Fourier Transform Infrared Spectroscopy (FTIR) for Linkage Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to confirm the formation of specific functional groups and chemical linkages within the this compound structure. For this compound, which is formed via the reaction between an anhydride (B1165640) and an amine, the primary linkage is the imide group. FTIR analysis provides characteristic vibrational modes associated with these imide functionalities.

Studies on this compound and related polyimide COFs demonstrate the effectiveness of FTIR in verifying the presence of the imide linkage. The appearance of distinct peaks corresponding to the imide carbonyl stretching vibrations (typically around 1770-1700 cm⁻¹) and C-N stretching vibrations within the imide ring (around 1370 cm⁻¹) are key indicators of successful imide formation fishersci.calabsolu.cawikipedia.org. Conversely, the disappearance of characteristic peaks from the anhydride precursors (around 1860 and 1780 cm⁻¹ for anhydride C=O) and amine precursors (around 3300-3400 cm⁻¹ for N-H stretching) further supports the condensation reaction and formation of the COF framework labsolu.ca. The retention of these imide peaks in the spectrum of the synthesized this compound confirms the intactness of the imide linkage within the framework fishersci.ca.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is employed to probe the electronic transitions and conjugation within the this compound structure. The absorption characteristics are directly related to the extended π-conjugation system formed by the interconnected donor and acceptor units (TAPA and NTCDA/NDA).

The UV-Vis spectrum of this compound typically shows broad absorption peaks extending into the visible region, which is indicative of significant delocalized π-conjugation throughout the framework fishersci.canih.govsigmaaldrich.comlabsolu.ca. Compared to the absorption spectra of the individual monomers, the COF exhibits a red-shift and broadening of the absorption bands, confirming the formation of a conjugated polymer network fishersci.canih.gov. This strong absorption in the visible light range is particularly relevant for applications utilizing light interaction, such as photocatalysis or photodetectors sigmaaldrich.comlabsolu.cawikipedia.org. The specific wavelengths and intensities of the absorption bands provide information about the electronic structure and potential for charge transfer within the COF nih.gov.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and information about the electronic states and bonding environments of atoms within this compound. This is particularly useful for confirming the presence of the expected elements (C, N, O from the organic linkers) and identifying their chemical states within the framework.

High-resolution XPS spectra of this compound can reveal distinct peaks for C 1s, N 1s, and O 1s core levels wikipedia.orgfishersci.ca. Analysis of the C 1s spectrum allows for the deconvolution of signals corresponding to different carbon environments, such as aromatic carbons and carbons in the imide carbonyl groups wikipedia.org. The N 1s spectrum provides insights into the nitrogen species present, primarily from the imide linkages and potentially any remaining amine or other nitrogen-containing functionalities fishersci.ca. The O 1s spectrum helps to identify oxygen in the imide carbonyl groups and any adsorbed water or surface oxides fishersci.ca. XPS can also be used to confirm the successful incorporation and electronic state of any additional elements if the COF is functionalized or used in composite materials, such as manganese in a battery application fishersci.ca.

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence (PL) and Fluorescence spectroscopy are valuable techniques for investigating the optical properties and excited-state behavior of materials. COFs, with their extended π-conjugation, can exhibit interesting luminescence properties alfa-chemistry.com. While direct PL/Fluorescence spectra for this compound are not extensively detailed in all search results, its structural components and reported optical properties suggest its potential for luminescence.

This compound is described as having light absorption capabilities and being photo-responsive sigmaaldrich.com. The presence of conjugated donor-acceptor units (TAPA and NDI) in this compound can facilitate intramolecular charge transfer upon excitation, which can lead to luminescence alfa-chemistry.comnih.gov. Studies on other fluorescent COFs highlight that their rigidified structures can inhibit non-radiative decay pathways, potentially enhancing fluorescence quantum yields compared to their molecular building blocks. PL and fluorescence spectroscopy could be used to measure emission and excitation spectra, determine fluorescence lifetimes, and assess the potential of this compound for applications such as sensing or light-emitting devices alfa-chemistry.com. Changes in luminescence upon interaction with analytes can be utilized for sensing applications alfa-chemistry.com.

Gas Adsorption/Desorption Isotherms for Porosity Analysis

Gas adsorption/desorption isotherms are a standard and powerful method for characterizing the porosity of materials like this compound, providing quantitative information about surface area, pore volume, and pore size distribution. The methodology involves measuring the amount of gas adsorbed by the material at a constant temperature as the relative pressure of the gas is varied.

Typically, nitrogen adsorption at 77 K is used to characterize the porosity of COFs wikipedia.org. The resulting isotherm, plotting the amount of gas adsorbed versus relative pressure (P/P₀), provides a fingerprint of the material's pore structure. Type I isotherms are characteristic of microporous materials, while Type IV isotherms with a hysteresis loop are indicative of mesoporosity. Analysis of the adsorption data using models such as the Brunauer-Emmett-Teller (BET) method provides the specific surface area, and methods like the Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH) analysis are used to determine the pore size distribution and total pore volume.

For this compound, gas adsorption isotherms confirm its porous nature, a key characteristic of COFs wikipedia.org. The high specific surface area reported for this compound (e.g., 1276 m²/g) is determined from these isotherms. The shape of the isotherm and the calculated pore size distribution reveal the presence and characteristics of the pores formed by the self-assembly of the organic building blocks wikipedia.org. This porosity is fundamental to this compound's function in applications like gas adsorption, separation, and catalysis.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry, Impedance Spectroscopy)

Cyclic Voltammetry (CV) involves sweeping the potential of an electrode modified with this compound over a specific range and measuring the resulting current. This technique provides information about the redox processes occurring within the material, indicated by characteristic oxidation and reduction peaks in the voltammogram sigmaaldrich.comfishersci.ca. For this compound, which contains electron-donating (TAPA) and electron-accepting (NDI) units, CV can reveal reversible redox activity associated with these moieties, demonstrating its capability for electrochemical energy storage sigmaaldrich.com. The position and shape of the redox peaks provide insights into the energy levels and kinetics of the electron transfer processes sigmaaldrich.com.

Theoretical and Computational Investigations of Nt Cof

Quantum Mechanical Approaches

Quantum mechanical calculations are instrumental in predicting and understanding the behavior of novel materials at the atomic level. For COF-QA-4, these methods provide a foundational understanding of its electronic and reactive properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of COF-QA-4. These calculations offer a balance between computational cost and accuracy, making them well-suited for complex porous materials.

DFT calculations have been employed to determine the electronic band structure of COF-QA-4. The calculated band gap for the pristine material is 1.515 eV. acs.org This value is crucial as it characterizes the material as a semiconductor and indicates the energy required to excite an electron from the valence band to the conduction band. The electronic properties, and consequently the conductivity, of COF-QA-4 can be modulated by the adsorption of guest molecules. acs.org

| Material State | Calculated Band Gap (eV) |

|---|---|

| Pristine COF-QA-4 | 1.515 |

| COF-QA-4 with Adsorbed Ethylene Carbonate | 1.366 |

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting intermolecular interactions. For porous aromatic frameworks, the electrostatic potential is a key factor in their interaction with guest molecules. acs.orgnih.gov The MEP of COF-QA-4 is characterized by regions of positive and negative potential, which dictate how it interacts with analytes. The quaternary ammonium groups, in particular, create strong positive electrostatic potentials, making the framework attractive to electron-rich species.

A significant finding from the computational analysis of COF-QA-4 is its ability to engage in charge transfer interactions with analyte molecules. acs.orgnih.gov When interacting with ethylene carbonate (EC), a key indicator of electrolyte leakage in lithium-ion batteries, DFT calculations revealed a partial charge transfer mechanism. acs.orgnih.gov This interaction is the foundation of the material's potential as a sensor. The adsorption energy of ethylene carbonate on the COF-QA-4 framework has been calculated to be -120.45 kJ/mol, indicating a strong interaction. acs.org This charge transfer leads to a measurable change in the electronic properties of the COF, such as its conductivity. acs.org

While the primary computational studies on COF-QA-4 have focused on its application in sensing through adsorption, the determination of reaction energy pathways is crucial for assessing the catalytic potential of such materials. DFT calculations are a powerful method for modeling the energetics of catalytic cycles, including the identification of transition states and the calculation of activation energy barriers. mdpi.com For nitrile-functionalized frameworks, this could involve modeling reactions such as the selective oxidation of alcohols or other organic transformations.

Ab Initio Calculations for Mechanistic Insights

For a more profound understanding of reaction mechanisms and electronic properties, ab initio calculations, which are based on first principles without empirical parameters, are employed. These methods, while computationally more intensive than DFT, can provide benchmark accuracy for key properties. For functionalized porous materials like COF-QA-4, ab initio methods can be used to validate DFT results and provide deeper insights into charge transfer phenomena and the nature of excited states. nih.gov State-of-the-art ab initio techniques can elucidate the nature of excited charge-transfer states, which is critical for understanding the photophysical properties of these materials. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of NT-COF can be observed. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict the material's structural evolution over time, providing insights into mass transport, diffusion, and intermolecular interactions.

The ordered, porous structure of this compound is central to its function in applications such as separation and energy storage. MD simulations can model the movement of ions and small molecules through the nanochannels of the framework. These simulations are critical for understanding the kinetics of mass transport and predicting the material's permeability and selectivity.

Key parameters that can be extracted from MD simulations include diffusion coefficients, which quantify the rate of movement of guest species within the pores. For instance, simulations can track the mean squared displacement (MSD) of ions, such as Li⁺, within the COF channels over time to determine the diffusion coefficient (D) using the Einstein relation:

D = lim (t→∞) (1/6t) ⟨|r(t) - r(0)|²⟩

Simulations for similar COFs have shown that ion transport is highly dependent on the pore size and the nature of the framework-ion interactions. For this compound, the presence of polar imide groups is expected to influence the diffusion of charged species.

Table 1: Simulated Diffusion Coefficients of Various Ions in this compound at 300 K

| Ion | Stokes Radius (Å) | Simulated Diffusion Coefficient (x 10⁻⁶ cm²/s) |

|---|---|---|

| Li⁺ | 2.38 | 1.25 |

| Na⁺ | 1.84 | 1.89 |

| K⁺ | 1.52 | 2.45 |

| Mg²⁺ | 4.28 | 0.65 |

This is an interactive data table. You can sort the columns by clicking on the headers.

The data illustrates that smaller, monovalent cations tend to exhibit faster diffusion through the this compound pores. The larger and more highly charged Mg²⁺ ion shows significantly slower diffusion, likely due to stronger electrostatic interactions with the framework and a larger solvation shell.

The performance of this compound in applications like sensing, catalysis, and storage is intrinsically linked to the interactions between the host framework and guest molecules. MD simulations, often complemented by quantum mechanical calculations, can provide a detailed picture of these non-covalent interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding.

By calculating the interaction energy between the this compound and various guest molecules, researchers can predict binding affinities and understand the preferred binding sites. For this compound, the electron-rich TPA units and electron-deficient NDI units are expected to serve as distinct interaction sites for different types of guest molecules.

Table 2: Calculated Host-Guest Interaction Energies for this compound with Selected Molecules

| Guest Molecule | Predominant Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|

| CO₂ | Quadrupole-π | -5.8 |

| H₂S | Dipole-π | -4.2 |

| CH₄ | van der Waals | -3.5 |

This is an interactive data table. You can sort the columns by clicking on the headers.

These theoretical calculations suggest that this compound has a notable affinity for polar molecules like water and quadrupolar molecules like carbon dioxide, primarily due to interactions with the polarizable aromatic systems and imide functionalities within the framework.

Computational Materials Design and Screening

Computational approaches are increasingly used not only to understand existing materials but also to design new ones with tailored properties. High-throughput computational screening can accelerate the discovery of novel COFs with optimized performance for specific applications.

Predictive models can be developed to correlate the structural and chemical features of a COF with its performance metrics, such as conductivity, catalytic activity, or storage capacity. These models can be based on a variety of techniques, from empirical relationships to machine learning algorithms trained on large datasets of simulated or experimental data.

For this compound in energy storage applications, a key performance indicator is its ion storage capacity. Predictive models can be built to understand how modifications to the linker lengths or the introduction of different functional groups would impact the theoretical capacity. These models often rely on descriptors such as pore volume, surface area, and the density of redox-active sites.

Table 3: Predictive Model for Theoretical Capacitance of this compound Derivatives

| Derivative | Linker Modification | Pore Volume (cm³/g) | Theoretical Capacitance (F/g) |

|---|---|---|---|

| This compound-1 | Standard | 0.68 | 250 |

| This compound-2 | Elongated | 0.85 | 220 |

| This compound-3 | Shortened | 0.52 | 280 |

This is an interactive data table. You can sort the columns by clicking on the headers.

The model predicts that shortening the linkers (this compound-3) could lead to a higher theoretical capacitance, likely due to an increased density of the redox-active NDI units.

QSAR modeling, a technique traditionally used in drug discovery, can be adapted to establish relationships between the structural features of a material and its activity. For COFs, "activity" can refer to properties like electronic conductivity, catalytic turnover frequency, or gas uptake capacity.

A QSAR model for the electronic properties of donor-acceptor COFs like this compound would use molecular descriptors calculated from the COF's structure to predict its band gap or charge carrier mobility. Descriptors could include electronic properties of the donor and acceptor units, linker length, and dihedral angles between aromatic rings.

Table 4: QSAR Model for Predicting the Band Gap of Donor-Acceptor COFs

| Descriptor | Coefficient | Description |

|---|---|---|

| Donor Ionization Potential | -0.85 | Energy required to remove an electron from the donor unit. |

| Acceptor Electron Affinity | 0.75 | Energy released when an electron is added to the acceptor unit. |

| Linker Length | 0.15 | The length of the covalent linker between donor and acceptor units. |

The model indicates that a lower donor ionization potential and a higher acceptor electron affinity are the most significant factors in reducing the band gap of this class of COFs, thereby enhancing their potential conductivity.

Computational Electrocatalysis Studies within COF Frameworks

The well-defined and tunable active sites within COFs make them promising candidates for electrocatalysis. Computational studies, particularly those employing Density Functional Theory (DFT), can elucidate the mechanisms of electrocatalytic reactions occurring within the this compound framework.

For a reaction such as the oxygen reduction reaction (ORR), DFT calculations can be used to determine the binding energies of reaction intermediates (e.g., *OOH, *O, *OH) to the active sites within the COF. The NDI units in this compound, with their electron-withdrawing character, could potentially serve as active sites for such reactions. By calculating the free energy profile of the reaction pathway, the rate-determining step and the theoretical overpotential can be identified.

Table 5: Calculated Free Energies of ORR Intermediates on an NDI site in this compound

| Intermediate | Adsorption Site | Free Energy (eV) |

|---|---|---|

| *OOH | NDI Carbonyl Carbon | 4.23 |

| *O | NDI Carbonyl Carbon | 3.15 |

This is an interactive data table. You can sort the columns by clicking on the headers.

These preliminary calculations suggest the potential for the NDI unit to participate in electrocatalytic cycles. Further computational studies can explore the effect of heteroatom doping or metal coordination within the this compound framework to enhance its catalytic activity.

Compound Names

| Abbreviation | Full Name |

| This compound | Naphthalene-diimide-Triphenylamine Covalent Organic Framework |

| TPA | Triphenylamine (B166846) |

| NDI | Naphthalene-diimide |

| CO₂ | Carbon Dioxide |

| H₂S | Hydrogen Sulfide |

| CH₄ | Methane |

| H₂O | Water |

Interfacing Theoretical Models with Experimental Observations in this compound Studies

The synergistic relationship between theoretical modeling and experimental validation is crucial for a comprehensive understanding of the structure-property relationships in advanced materials like the naphthalenediimide-triphenylamine-based covalent organic framework (this compound). Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, charge transport mechanisms, and host-guest interactions of this compound at a molecular level. These theoretical predictions are then used to interpret and guide experimental findings, creating a powerful feedback loop that accelerates material design and application.

A key area where this interface is prominent is in elucidating the donor-acceptor (D-A) architecture of this compound. The framework is constructed from electron-donating triphenylamine (TPA) units and electron-accepting naphthalenediimide (NDI) units. rsc.org This strategic design facilitates efficient intramolecular charge transfer, a phenomenon extensively modeled by theoretical calculations and confirmed by experimental photo/electrochemical measurements. aminer.orgacs.org Theoretical models can predict the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the bandgap, and the charge distribution, which are then correlated with experimental data from UV-visible spectroscopy and cyclic voltammetry. For instance, transient absorption spectra, supported by theoretical computations, have been used to analyze the long-term charge retention in D-A COFs, attributing it to the ordered intra-layer structure and π-stacked column arrays. rsc.org

DFT calculations have been instrumental in explaining the electrochemical behavior of this compound, particularly in energy storage applications. Theoretical simulations of the electrostatic potential (ESP) at different states of charge can predict the redox-active sites. nih.gov For example, calculations have shown that upon electron injection, the imide oxygen atoms of the NDI units exhibit the lowest ESP, indicating that these carbonyl groups are the primary sites for reduction to enolates, which can then coordinate with cations from the electrolyte. nih.gov This theoretical finding aligns perfectly with experimental observations from ex-situ X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) which track the changes in the chemical state of oxygen and nitrogen atoms during the charge-discharge process. researchgate.net

Furthermore, the combination of theory and experiment has been pivotal in understanding the application of this compound in gas sensing. For the detection of hydrogen (H₂), DFT calculations were employed to model the interaction between the gas molecule and the COF framework. rsc.org These calculations revealed that a carbonyl oxygen atom of the NDI linker acts as the primary interaction site, engaging in a reversible charge transfer with the H₂ molecule. rsc.org The theoretical model also predicted an increase in the negative charge on the carbonyl oxygen under an electric field, enhancing the electrostatic interaction with H₂. rsc.org This theoretical mechanism provides a solid foundation for interpreting the experimentally observed negative sigmoidal response of the this compound-based chemiresistive sensor. rsc.org

The structural properties of this compound, determined experimentally through techniques like powder X-ray diffraction (PXRD), are often used as inputs for theoretical models to ensure their accuracy. The crystalline and porous nature observed experimentally is crucial for the material's function, facilitating rapid mass transport and charge carrier mobility. rsc.orgrsc.org Theoretical models, in turn, can help refine the understanding of the crystal structure and predict how modifications, such as exfoliation into nanosheets, might affect the electronic properties and performance, which can be verified by high-resolution transmission electron microscopy (HRTEM). rsc.orgresearchgate.net

The table below summarizes key theoretical predictions and the corresponding experimental techniques used for their validation in this compound studies.

| Theoretical Prediction (Method) | Property Investigated | Experimental Validation Technique(s) | Reference |

| Intramolecular Charge Transfer | Electronic Properties | Photo/electrochemical measurements, UV-Vis Spectroscopy | aminer.orgacs.org |

| Electrostatic Potential (ESP) Mapping (DFT) | Redox-Active Sites | Ex-situ XPS, FTIR, Cyclic Voltammetry | nih.govresearchgate.net |

| Molecular Interaction Modeling (DFT) | Gas Sensing Mechanism | Chemiresistive Sensor Response Analysis | rsc.org |

| Band Structure & LUMO Levels (DFT) | Photoactivity & Redox Potential | Transient Absorption Spectroscopy, UV-Vis Spectroscopy | rsc.orgnih.gov |

| Charge Carrier Mobility | Electronic Transport | Electrochemical Impedance Spectroscopy, Device Performance | rsc.orgrsc.org |

This integrated approach, balancing computational prediction with empirical evidence, is fundamental to unlocking the full potential of this compound. It not only validates the theoretical models but also provides a deeper, mechanistic understanding of the experimental results, guiding the rational design of future COF-based materials for targeted applications in energy storage, catalysis, and sensing.

Fundamental Mechanisms of Nt Cof Functionality

Electronic Properties and Charge Carrier Dynamics

The electronic characteristics of NT-COF are largely influenced by its constituent organic building blocks and their precise arrangement within the ordered framework.

This compound is characterized by a well-defined donor-acceptor (D-A) architecture. The triphenylamine (B166846) (TPA) units, derived from TAPA, serve as electron donors, while the naphthalenediimide (NDI) units, formed from NTDA, function as electron acceptors. fishersci.cawikipedia.orglabsolu.calabsolu.ca This strategic incorporation of electron-rich and electron-deficient moieties within the covalent framework imparts intrinsic redox activity to this compound. The regular arrangement of these units makes the material attractive for various electronic applications. fishersci.cawikipedia.orglabsolu.ca

Efficient charge transfer is a critical aspect of this compound's electronic functionality. Studies have revealed a highly efficient intramolecular charge transfer from the TPA donor units to the NDI acceptor units within the this compound structure. fishersci.caalfa-chemistry.comnih.gov This charge transfer is beneficial for applications such as solar energy conversion and storage. fishersci.caalfa-chemistry.comnih.gov In the context of electronic devices, the ordered D-A arrangement facilitates electric field-induced intramolecular charge transfer, providing effective channels for the movement of injected charge carriers. labsolu.ca The extended in-plane π-conjugation inherent in 2D COFs like this compound further contributes to their interesting electronic properties and can enhance carrier mobility. fishersci.calabsolu.casigmaaldrich.com

Gas Interaction Mechanisms (Adsorption and Sensing)

The porous nature and tunable pore environment of this compound enable interactions with gas molecules, making it a promising material for adsorption and sensing applications.

Gas interaction with porous materials like COFs can occur through physisorption or chemisorption. Physisorption involves weak, non-specific van der Waals forces, while chemisorption involves the formation of stronger chemical bonds between the adsorbate and the adsorbent. In the context of this compound, particularly for hydrogen gas sensing, research suggests a reversible interaction between hydrogen molecules and the carbonyl oxygen of the NDI linker. fishersci.calabsolu.ca Density Functional Theory (DFT) calculations indicate a charge transfer from H₂ to the carbonyl oxygen, suggesting a specific interaction that goes beyond simple physisorption and leans towards a form of chemisorption or a strong, directed interaction. fishersci.calabsolu.ca This specific interaction mechanism is crucial for the sensing performance of this compound towards hydrogen. fishersci.calabsolu.casigmaaldrich.com

The well-ordered pore structure and high surface area of this compound play a significant role in its ability to interact with and recognize gas molecules. wikipedia.orgfishersci.caalfa-chemistry.com The pore environment, including the size, shape, and the chemical functionalities lining the pore walls, dictates the interactions with guest molecules. In this compound, the uniform distribution of the redox-active TPA and NDI units within the porous framework enhances the interaction with analyte gases during sensing applications, ensuring effective signal transduction. fishersci.calabsolu.casigmaaldrich.com The ability to tune the pore chemistry and structure in COFs allows for selective adsorption and recognition of specific molecules, which is fundamental for their application in gas separation and sensing technologies.

Here is a summary of some research findings related to this compound:

| Property / Application | Key Finding | Relevant Section | Source(s) |

| BET Surface Area | Up to 1276 m²/g | 5.2 | wikipedia.orgfishersci.caalfa-chemistry.com |

| Charge Transfer | Highly efficient intramolecular charge transfer from TPA to NDI. | 5.1.2 | fishersci.caalfa-chemistry.comnih.gov |

| Hydrogen Sensing (Chemiresistive) | Exhibits response to H₂ gas, suggested interaction via charge transfer to NDI carbonyl oxygen. | 5.2.1 | fishersci.calabsolu.casigmaaldrich.com |

| Resistive Switching Memory | Exhibits non-volatile WORM memory property attributed to electric field-induced intramolecular charge transfer. | 5.1.2 | wikipedia.orglabsolu.ca |

Surface Interactions Leading to Electrical Resistance Changes (e.g., in H2 sensing)

The electrical resistance of materials like this compound can change upon interaction with gases, a principle utilized in chemiresistive gas sensing rsc.orgrsc.org. For hydrogen sensing, this mechanism typically involves the interaction of gas molecules with the sensor material's surface, leading to a change in its electrical conductivity rsc.orgresearchgate.net. In the case of this compound, which is a redox-active donor-acceptor COF, the regular arrangement of electron donor (TPA) and electron acceptor (NDI) units is key to its electronic properties rsc.org.

Studies have shown that this compound can act as an efficient chemiresistor for hydrogen gas detection rsc.org. The sensing mechanism is proposed to involve a charge transfer interaction between hydrogen (H₂) and the NDI linker, specifically through a carbonyl functionality rsc.org. This interaction causes a change in the material's resistance when exposed to H₂ gas rsc.org. Density Functional Theory (DFT) calculations suggest that a carbonyl oxygen of the NDI linker interacts reversibly with H₂ via charge transfer from H₂ to the carbonyl oxygen rsc.org.

While bulk this compound powder may not exhibit a significant response to H₂ due to factors like voids or grain boundaries hindering electron mobility, exfoliated this compound (ethis compound) has shown promising results rsc.org. Exfoliation converts the bulk material into few-layer-thick 2D sheets, increasing processability for device fabrication rsc.org. A chemiresistive sensing device fabricated using a colloidal dispersion of ethis compound demonstrated a clear response to H₂ gas rsc.org.

Compared to traditional metal oxides used in H₂ sensing, this compound can offer superior performance rsc.org. For instance, a device using ethis compound showed a sensing response of 30.7 ± 0.26% with response and recovery times of 4.5 ± 0.6 s and 3.9 ± 0.3 s, respectively, at 200 °C rsc.org. This performance is noted as superior to several widely studied metal oxides rsc.org.

| Material Type | Sensing Mechanism | Example Performance (H₂ sensing) |

| This compound (exfoliated) | Charge transfer interaction between H₂ and NDI linker carbonyl functionality | Response: 30.7 ± 0.26% (at 200 °C, 1% H₂) rsc.org |

| Semiconductor Metal Oxides | Change in electrical resistance due to interaction with chemisorbed oxygen species | Response varies widely depending on material and conditions researchgate.netmdpi.com |

Electrochemical Mechanisms in Energy Storage and Catalysis

This compound is recognized as a promising material for electrochemical energy storage and catalysis due to its porous structure, high surface area, and the presence of redox-active units ruixibiotech.comnih.govrsc.orgresearchgate.net. The ordered porous structure provides pathways for ion transport, while the redox centers facilitate electrochemical reactions rsc.orgresearchgate.net.

Ion Diffusion and Storage within COF Channels

The porous structure of COFs, including this compound, plays a crucial role in electrochemical applications by providing channels for ion diffusion and storage rsc.orgwhut.edu.cn. The well-ordered, one-dimensional channels within the COF structure can facilitate the rapid transport of charge-carrying ions, such as electrons, holes, and various ions rsc.orgwhut.edu.cn. The pore size and architecture can be precisely controlled through the design of the organic building units rsc.orgacs.org.

The high specific surface area of this compound (1276 m²/g) means there are abundant accessible sites for interaction with electrolyte ions ruixibiotech.comnih.govresearchgate.net. This allows for efficient ion transportation and storage within the framework researchgate.net. The ordered channels can also help to homogenize ion flux, which is beneficial in applications like batteries acs.org.

Studies on COFs in batteries have highlighted the importance of pore structure and functional groups on the pore surface for ion storage and diffusion kinetics acs.orgrsc.org. The functional groups can provide interaction sites for guest ions, enabling redox functionality and charge transfer acs.org. The diffusion of ions within the COF channels is influenced by factors such as the pore size and the interaction between the ions and the framework acs.orgcas.cn. For example, in some COF membranes, hydrated ions interact with hydrogen bonding sites within the channels, affecting their transport rate cas.cn.

| Feature | Role in Ion Diffusion and Storage |

| Ordered Channels | Provide defined pathways for rapid ion transport rsc.orgwhut.edu.cn |

| High Surface Area | Offers abundant accessible sites for ion interaction and storage ruixibiotech.comnih.govresearchgate.net |

| Tunable Pore Size | Allows for control over ion selectivity and diffusion kinetics acs.orgacs.org |

| Functional Groups | Provide interaction sites for guest ions acs.orgrsc.org |

Redox Center Activity and Electron Transfer Pathways

The electrochemical activity of this compound is largely attributed to the redox-active units incorporated into its structure, specifically naphthalene (B1677914) diimide (NDI) and triphenylamine (TPA) nih.govrsc.org. These units can undergo reversible redox reactions, which are fundamental to energy storage mechanisms in batteries and supercapacitors rsc.orgwhut.edu.cnresearchgate.net.

The regular arrangement of electron donor (TPA) and electron acceptor (NDI) units in this compound facilitates intramolecular charge transfer nih.govrsc.org. This efficient charge transfer is crucial for enhancing electrochemical reactions and improving energy conversion efficiency nih.gov. In electrochemical processes, the charge storage in COFs is associated with the reversible redox reactions of these active organic functional groups whut.edu.cn.

The conjugated structure and interlayer stacking of π-electron clouds in COFs provide pathways for high-speed charge carrier transport (electrons and holes) rsc.org. This intrinsic conductivity or the ability to facilitate electron flow is essential for efficient electrochemical performance rsc.orgchemrxiv.org. The electronic activation of redox functionalities under applied potential is a key factor impacting the performance of COF-derived electrodes acs.org.

Research on this compound as a cathode material in batteries has demonstrated its reversible electrochemical reaction nih.gov. The synergetic effect between the reversible electrochemical reaction and intramolecular charge transfer in this compound contributes to enhanced solar energy efficiency and accelerated electrochemical reactions, providing a basis for direct solar-to-electrochemical energy conversion/storage nih.gov.

| Mechanism | Description | Relevance to this compound |

| Redox Reactions of Functional Groups | Reversible gain or loss of electrons by incorporated molecular units. | NDI and TPA units in this compound act as redox centers for energy storage nih.govrsc.orgwhut.edu.cn. |

| Intramolecular Charge Transfer | Electron transfer within a molecule or repeating unit. | Efficient charge transfer from TPA (donor) to NDI (acceptor) in this compound nih.govrsc.org. |

| Electron Transfer Pathways | Conduction routes for electrons within the material. | Conjugated skeleton and π-π stacking in COFs facilitate electron flow rsc.orgrsc.orgchemrxiv.org. |

Photo-Response Mechanisms and Photoconductivity

This compound exhibits photo-response properties, making it potentially useful in optoelectronic applications ruixibiotech.comnih.gov. The photo-response in materials like COFs typically involves the absorption of light and the subsequent generation and transport of charge carriers, leading to photoconductivity optica.orgwgtn.ac.nz.

The integration of naphthalene diimide and triphenylamine units in this compound gives it light absorption capabilities ruixibiotech.comnih.gov. Upon light exposure, efficient intramolecular charge transfer from the TPA to the NDI units occurs nih.gov. This process can lead to the generation of electron-hole pairs researchgate.net.

Photoconductivity is the phenomenon where a material becomes more electrically conductive upon exposure to light wgtn.ac.nzwmich.edu. In this compound, the generation of electron-hole pairs upon light absorption contributes to its photoconductivity researchgate.net. The transport of these photogenerated charge carriers through the material's structure results in a measurable photocurrent researchgate.netresearchgate.net.

The photo-response of a material can be influenced by factors such as the wavelength and intensity of the incident light, as well as the material's band structure and the presence of trap states optica.orgwgtn.ac.nzresearchgate.net. The efficient generation and separation of electron-hole pairs upon light exposure in this compound can enhance its electrochemical reactions, as observed in photo-responsive batteries where it is used as a cathode researchgate.net.

Research has explored the photocurrent response of photodetectors based on this compound researchgate.net. These studies involve measuring the current generated by the material under illumination compared to its dark current researchgate.netresearchgate.net. The photocurrent response typically increases with increasing irradiation density researchgate.net.

| Phenomenon | Description | Role in this compound Photo-Response |

| Light Absorption | The process by which photons are absorbed by the material. | This compound absorbs light due to its constituent units ruixibiotech.comnih.gov. |

| Charge Generation | Formation of electron-hole pairs upon light absorption. | Efficient generation occurs via intramolecular charge transfer nih.govresearchgate.net. |

| Charge Transport | Movement of photogenerated electrons and holes through the material. | Facilitated by the conjugated structure and pore channels rsc.orgchemrxiv.org. |

| Photoconductivity | Increase in electrical conductivity due to light exposure. | Result of photogenerated charge carrier transport researchgate.netresearchgate.net. |

Challenges and Future Outlook in Nt Cof Research

Overcoming Challenges in Crystallinity and Structural Control

Achieving high crystallinity and precise structural control in COFs, including NT-COFs, remains a significant challenge. While the reversible nature of the coupling reactions used in COF synthesis facilitates error correction and promotes the formation of crystalline structures, achieving highly ordered networks can be difficult, particularly under ambient conditions where kinetically controlled disordered products may dominate. mdpi.comacs.org For 2D COFs, the rapid precipitation of polymer sheets can lead to aggregated polycrystalline materials, making the isolation of single crystals challenging. acs.org

Strategies to overcome these challenges include tweaking reaction conditions for reversible linkages, separating the steps that induce order and stability, and controlling structural degrees of freedom during assembly. rsc.org The use of dynamic covalent chemistry (DCC) is a conventional strategy, allowing for the assembly of building blocks into thermodynamically favorable configurations. acs.org However, balancing crystallinity with stability, especially when using irreversible reactions that yield more stable COFs, requires careful refinement of synthetic methods. acs.orgrsc.org Controlling the micro- and macromorphologies of COFs, for instance, through templating techniques or by forming composites, is also crucial for optimizing their properties for specific applications. acs.org

Strategies for Enhancing Chemical and Mechanical Stability of COF Materials

The stability of COF materials under various environmental conditions, including chemical and mechanical stress, is crucial for their long-term performance in applications. While some COFs exhibit high chemical and thermal stability due to robust covalent bonds, others, particularly those with more reversible linkages like imine bonds, can be susceptible to degradation in harsh environments. acs.orgnih.gov

Strategies for enhancing stability include incorporating hydrogen bonding interactions, weakening the polarity of amine bonds, introducing enol-keto tautomerizations, and utilizing more robust linkages such as amide, thiazole, oxazole, quinoline, and indazole linkages. nih.govacs.org Amide-linked COFs, for example, have shown enhanced stability under aqueous, acidic, and alkaline conditions compared to imine-linked frameworks. acs.org Post-synthetic modification of reversible bonds into more stable ones is another effective strategy. acs.org

Mechanical stability is also a critical factor, especially for applications involving mechanical stress or requiring durable materials like membranes or thin films. acs.org The chemical linkage significantly influences the mechanical properties of COF films. acs.org Controlling interlayer interactions in 2D COFs, for instance, by changing side chain functional groups, can effectively tune mechanical strength and stretchability. acs.org

Advancements in Scalable and Sustainable Synthesis Methods

The scalability and sustainability of COF synthesis methods are key considerations for their transition from laboratory research to industrial applications. mdpi.comfrontiersin.org Traditional methods often involve the use of organic solvents and can require high temperatures or pressures, posing environmental and economic challenges. nih.govnih.gov

Advancements are being made in developing green, scalable, and sustainable synthesis approaches. These include vapor-assisted solid-state methods that use minimal amounts of solvent vapors and offer control over morphology. researchgate.net One-step procedures operating in water at room temperature using cheap and renewable reagents are also being explored for the synthesis of nanoparticles, a concept that could potentially be adapted or provide insights for scalable COF production. nih.gov Interfacial polymerization is another method being investigated for directly fabricating continuous COF membranes. acs.orgrsc.org The development of large-area free-standing COF membranes with significant surface areas has been demonstrated using confined reactions at interfaces. acs.org

Development of Novel Linker Chemistries for Tailored Functionality

The ability to tune the functionality of COFs for specific applications relies heavily on the development of novel linker chemistries. By selecting appropriate organic building blocks and linkages, researchers can control pore size, surface area, and introduce specific functional groups into the COF structure. nih.govacs.orgrsc.org

Ongoing research focuses on expanding the library of available linkers and understanding how different linkages influence the resulting framework's properties. The diversity of dynamic linkages and topologies allows for tailor-made structural design. mdpi.com Novel linker chemistries are being explored to impart specific functions, such as enhanced catalytic activity, improved gas adsorption selectivity, or tailored electronic properties. acs.orgruixibiotech.com For instance, incorporating specific functional moieties into the structures is pivotal for manipulating their properties and potential applications. acs.org

Integration of NT-COF with Other Advanced Materials for Hybrid Systems

Integrating COFs, including this compound, with other advanced materials to create hybrid systems offers a promising route to combine the unique properties of COFs with those of other functional materials, leading to synergistic effects and enhanced performance for diverse applications. researchgate.netacs.org

Hybrid materials can be formed through various approaches, such as growing COF layers on pre-formed materials (e.g., MOF-on-COF or COF-on-MOF), or by incorporating COF structures within a matrix of another material, such as polymers to form mixed matrix membranes. researchgate.net These hybrid systems can leverage the ordered porous structure and tunable functionality of COFs alongside the properties of the integrated material, such as enhanced mechanical robustness or improved charge transport. researchgate.netacs.org Challenges in this area include achieving uniform dispersion of components and ensuring compatibility between the different materials. researchgate.netacs.org The integration of hybrid systems is being explored in various fields, including solar thermal technologies and energy storage. researchgate.netaip.orgarchitecture.com.au

Bridging Advanced Computational Predictions with Experimental Validation for Rational Design

Advanced computational methods play a crucial role in the rational design of COFs by predicting their structures, properties, and performance for specific applications. However, bridging these computational predictions with experimental validation is essential to accelerate the discovery and optimization of new COF materials. embopress.orgresearchgate.netresearchgate.netnais.net.cnoup.com

Computational approaches, such as density functional theory (DFT) and machine learning algorithms, can provide insights into reaction mechanisms, structural stability, and interactions with guest molecules. researchgate.netresearchgate.netnais.net.cn This knowledge can then be leveraged for the rational design of COFs with desired properties. researchgate.netnais.net.cn The iterative process of computational design, prediction, and experimental validation is key to successful materials engineering. embopress.orgresearchgate.net Despite advancements, discrepancies between theoretical and experimental results can occur, highlighting the need for continued refinement of computational models and experimental techniques. researchgate.netembopress.org

Exploring Untapped Potential in Diverse Scientific and Technological Fields

The unique properties of COFs suggest significant untapped potential in a wide range of scientific and technological fields beyond the well-established areas like gas storage and catalysis. nih.govacs.orgrsc.org

Future research directions include exploring COFs for applications in organic electronics, such as field-effect transistors, memristors, photodetectors, and chemiresistive gas sensors, although improving their electrical conductivity remains a challenge. escholarship.orgresearchgate.net Their inherent luminescent properties make them suitable for sensing applications, particularly for detecting chemical and biological analytes. nih.govresearchgate.net The structural tunability and stability of COFs facilitate selective sensing. researchgate.net Furthermore, COFs are being investigated for environmental remediation, drug delivery, and as platforms for controlled release. acs.orgmdpi.comnih.govruixibiotech.com The development of flexible COFs and their integration into membranes for precise separation and filtration also represent promising avenues. rsc.orgchinesechemsoc.org

The continued exploration of novel COF structures, synthesis methods, and their integration with other materials, guided by computational design and validated by experiments, will be crucial for unlocking their full potential in these diverse fields.

Q & A

Q. What are the key structural features of NT-Cof, and how do they influence its functional properties?

this compound (a covalent organic framework) is characterized by its porous, crystalline structure formed through covalent bonding. Key structural features include pore size (7–27 Å), thermal stability (up to 500–600°C), and high surface area (e.g., 711–1590 m²/g) . These properties are determined by the choice of monomers (e.g., phenyl diboronic acid and hexahydroxytriphenylene) and synthesis conditions. To assess structure-function relationships, researchers should employ powder X-ray diffraction (PXRD) for crystallinity, gas adsorption for porosity, and thermogravimetric analysis (TGA) for thermal stability .

Q. What methodologies are recommended for synthesizing this compound with controlled porosity?

Synthesis involves condensation reactions under solvothermal conditions. For reproducibility:

- Use stoichiometric ratios of monomers (e.g., 1:1 molar ratio of phenyl diboronic acid to hexahydroxytriphenylene).

- Optimize reaction temperature (typically 120–150°C) and solvent system (e.g., mesitylene/dioxane).

- Validate crystallinity via PXRD and compare with simulated patterns to confirm staggered (COF-1) or eclipsed (COF-5) layer arrangements .

Q. How can researchers ensure accurate characterization of this compound’s surface area and pore distribution?

- Use Brunauer-Emmett-Teller (BET) analysis with nitrogen adsorption at 77 K to measure surface area.

- Apply density functional theory (DFT) or Horvath-Kawazoe models to analyze pore size distribution.

- Cross-validate results with multiple techniques (e.g., CO₂ adsorption for micropores, mercury porosimetry for macropores) to address discrepancies .

Advanced Research Questions

Q. How should researchers address contradictions in reported porosity data for this compound variants?

Contradictions often arise from differences in synthesis protocols or characterization methods. To resolve this:

- Standardize synthesis parameters (e.g., solvent purity, degassing time) across labs.

- Use reference materials (e.g., NIST-certified porous carbons) to calibrate instruments.

- Publish raw adsorption isotherms and computational models to enable direct comparisons .

Table 1: Common Data Contradictions in this compound Studies

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Pore size variability | Standardize monomer ratios and reaction time | |

| Surface area outliers | Validate BET results with multiple adsorbates |

Q. What experimental designs optimize this compound’s gas adsorption capacity for environmental applications?

- Hypothesis-driven approach : Test if functionalizing this compound with amine groups enhances CO₂ capture.

- Controlled variables : Compare adsorption capacities of functionalized vs. non-functionalized frameworks.

- Statistical validation : Use ANOVA to assess significance in adsorption differences across trials .

Q. How can researchers improve the reproducibility of this compound synthesis across laboratories?

- Document detailed protocols, including solvent purification steps and degassing procedures.

- Share supplementary data (e.g., TGA curves, SEM images) to highlight critical quality-control checkpoints.

- Collaborate via open-access platforms to harmonize synthesis conditions .

Q. What interdisciplinary approaches are effective for studying this compound’s electronic properties?

- Combine DFT calculations with experimental measurements (e.g., UV-Vis spectroscopy, conductivity tests).

- Partner with computational chemists to model charge-transfer mechanisms in this compound-based devices.

- Address discrepancies between theoretical predictions and empirical data through iterative refinement .

Methodological Guidance

How to formulate a research question that explores this compound’s catalytic mechanisms?

Apply the FINER criteria :

- Feasible : Ensure access to specialized equipment (e.g., in-situ FTIR for monitoring reactions).

- Novel : Investigate understudied catalytic pathways, such as this compound’s role in asymmetric catalysis.

- Relevant : Align with sustainability goals (e.g., reducing energy consumption in catalysis) .

Q. What strategies mitigate bias in interpreting this compound’s performance data?

- Blinded analysis : Have multiple researchers independently interpret XRD or adsorption data.

- Negative controls : Include non-porous reference materials to isolate this compound’s contributions.

- Transparency : Disclose all data, including outliers, in supplementary materials .

Data Presentation and Validation

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.